DFT-Based Antioxidant Activity Ranking
In a density functional theory (DFT) study comparing three structurally related phenolic acids chelated with Cu²⁺, Mg²⁺, and Ca²⁺, computational parameters including OH bond dissociation enthalpies, HOMO eigenvalues, and NBO charges were evaluated to predict antioxidant capacity. 3,4-Dihydroxyphenylpyruvic acid (3,4-DHPPA) demonstrated superior predicted antioxidant activity compared to 3,4-dihydroxycinnamic acid (3,4-DHCA) and 3,4-dihydroxybenzoic acid (3,4-DHBA) [1]. The study attributes this enhanced activity to the presence of a C7-C8 double bond and an intramolecular O-H···O hydrogen bond in the side chain of 3,4-DHPPA [1].
| Evidence Dimension | Antioxidant activity (DFT-predicted ranking) |
|---|---|
| Target Compound Data | Ranked 1st (highest activity) |
| Comparator Or Baseline | 3,4-DHCA (ranked 2nd); 3,4-DHBA (ranked 3rd) |
| Quantified Difference | Qualitative ranking: 3,4-DHPPA > 3,4-DHCA > 3,4-DHBA |
| Conditions | DFT/B3LYP/6-31+G*; chelation with Cu²⁺, Mg²⁺, Ca²⁺ |
Why This Matters
Researchers designing antioxidant assays or screening for oxidative stress modulators should prioritize DHPPA over other common phenolic acid comparators when higher predicted radical scavenging capacity is required.
- [1] Tamba M, Torreggiani A. Single or double hydrogen atom transfer in the reaction of metal – Associated phenolic acids with •OH radical: DFT study. Comput Theor Chem. 2011;967(2-3):206-213. View Source
